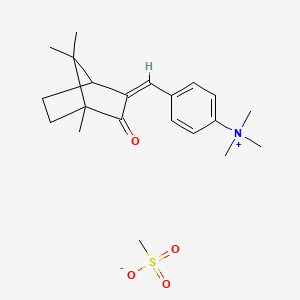
4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate involves the reaction of camphor derivatives with benzalkonium compounds under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced reactors and purification systems. The process includes multiple steps such as mixing, heating, and cooling, followed by purification techniques like crystallization and filtration to obtain high-purity this compound .
化学反应分析
Types of Reactions
4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
科学研究应用
4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate has a wide range of scientific research applications:
Chemistry: Used as a reference material for analytical methods like liquid chromatography.
Biology: Studied for its potential effects on biological systems and its role as a UV filter.
Medicine: Investigated for its potential therapeutic applications due to its UV-absorbing properties.
Industry: Widely used in the formulation of sunscreens and cosmetic products to provide UV protection.
作用机制
The mechanism of action of 4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate involves the absorption of UV radiation, which prevents the radiation from penetrating the skin and causing damage. The compound’s molecular structure allows it to absorb UVB rays effectively, converting the energy into less harmful forms .
相似化合物的比较
Similar Compounds
- Benzylidene camphor sulfonic acid
- Isoamyl 4-methoxycinnamate
- Octinoxate
- Iscotrizinol
- Ethylhexyl triazone
- Ecamsule
- Diethylamino Hydroxybenzoyl Hexyl Benzoate
- 3-(4-Methylbenzylidene)camphor
- Drometrizole trisiloxane
Uniqueness
Compared to these similar compounds, 4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate stands out due to its high photostability and fat-solubility, making it one of the most effective UV absorbers for use in sunscreens and cosmetics .
属性
CAS 编号 |
52793-97-2 |
|---|---|
分子式 |
C20H28NO.CH3O4S C21H31NO5S |
分子量 |
409.5 g/mol |
IUPAC 名称 |
methyl sulfate;trimethyl-[4-[(Z)-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]azanium |
InChI |
InChI=1S/C20H28NO.CH4O4S/c1-19(2)17-11-12-20(19,3)18(22)16(17)13-14-7-9-15(10-8-14)21(4,5)6;1-5-6(2,3)4/h7-10,13,17H,11-12H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/b16-13-;/t17-,20+;/m0./s1 |
InChI 键 |
ZANFQAKBYANGPR-KTAPMUFYSA-M |
SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)[N+](C)(C)C)C)C.CS(=O)(=O)[O-] |
手性 SMILES |
C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)[N+](C)(C)C)/C2=O.COS(=O)(=O)[O-] |
规范 SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)[N+](C)(C)C)C)C.COS(=O)(=O)[O-] |
Key on ui other cas no. |
52793-97-2 |
Pictograms |
Irritant |
同义词 |
4-((2-oxo-3-bornylidene)methyl)-phenyltrimethylammonium methylsulfate OBMPTMS |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















